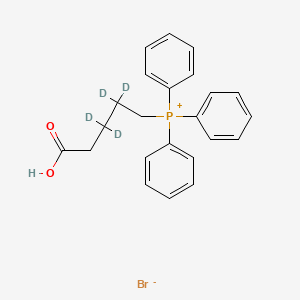

(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide

Descripción general

Descripción

(4-Carboxibutil-d4)trifenilfosfonio (bromuro) es una versión deuterada del bromuro de (4-carboxibutil)trifenilfosfonio. Este compuesto se utiliza a menudo como un estándar interno para la cuantificación de (4-carboxibutil)trifenilfosfonio en diversas técnicas analíticas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . El marcado con deuterio ayuda a distinguir el compuesto de su contraparte no marcada durante el análisis.

Mecanismo De Acción

El mecanismo de acción de (4-Carboxibutil-d4)trifenilfosfonio (bromuro) implica su capacidad de actuar como un agente de orientación mitocondrial. La parte trifenilfosfonio facilita la acumulación del compuesto dentro de las mitocondrias, donde puede ejercer sus efectos. El marcado con deuterio ayuda a rastrear y cuantificar el compuesto durante varios procesos bioquímicos .

Análisis Bioquímico

Biochemical Properties

(4-Carboxybutyl-d4)triphenylphosphonium Bromide plays a significant role in biochemical reactions. It is used as a platform for the delivery of pro-apoptotic peptides into the mitochondria of tumor cells . It is also a reactant for the preparation of ring skeletons via ring closing metathesis and double bond migration ring closing metathesis reactions .

Cellular Effects

The cellular effects of (4-Carboxybutyl-d4)triphenylphosphonium Bromide are profound. It has been used to enhance the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel . This suggests that it may influence cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has been used in the synthesis of various biochemical compounds, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

It is used in the synthesis of prostaglandin F 2α and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid , suggesting that it may interact with enzymes or cofactors in these pathways.

Transport and Distribution

Its use in enhancing the mitochondrial localization of albumin nanoparticles suggests that it may interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is primarily in the mitochondria, as it has been used to enhance the mitochondrial localization of albumin nanoparticles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (4-Carboxibutil-d4)trifenilfosfonio (bromuro) implica la reacción del bromuro de (4-carboxibutil)trifenilfosfonio con fuentes de deuterio. Un método común incluye el uso de disolventes y reactivos deuterados para reemplazar los átomos de hidrógeno por deuterio .

Métodos de producción industrial

La producción industrial de este compuesto generalmente sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento. El uso de reactivos y disolventes deuterados es crucial para mantener el marcado con deuterio durante todo el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

(4-Carboxibutil-d4)trifenilfosfonio (bromuro) experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El ion bromuro puede sustituirse por otros nucleófilos.

Reacciones de oxidación y reducción: El compuesto puede participar en reacciones redox, alterando su estado de oxidación.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como iones hidróxido o aminas.

Reacciones de oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reacciones de reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir diversas sales de fosfonio, mientras que las reacciones de oxidación y reducción pueden producir diferentes estados de oxidación del compuesto .

Aplicaciones Científicas De Investigación

Cell Biology

Mitochondrial Targeting Agent

- This compound is primarily used as a mitochondrial targeting agent. Researchers utilize it to study mitochondrial function and dynamics within living cells. Its ability to selectively accumulate in mitochondria makes it invaluable for investigating mitochondrial-related diseases and cellular metabolism .

Drug Delivery Systems

Targeted Drug Delivery

- (4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide plays a crucial role in developing targeted drug delivery systems, particularly in cancer therapies. By enhancing the efficacy of treatments while minimizing side effects, it allows for more effective therapeutic interventions .

Pro-apoptotic Peptides Delivery

- It serves as a platform for delivering pro-apoptotic peptides directly into the mitochondria of tumor cells. This targeted approach is essential for inducing apoptosis selectively in cancer cells without affecting healthy tissues .

Organic Synthesis

Reagent in Organic Reactions

- The compound acts as an important reagent in various organic synthesis reactions. It facilitates the formation of complex molecules necessary for pharmaceutical development. Notably, it is used as an intermediate in synthesizing prostaglandins and their analogs, which are critical in treating various medical conditions .

Synthesis of Pharmaceutical Intermediates

- Specifically, it is involved in synthesizing bimatoprost, a drug used for treating glaucoma and ocular hypertension . The synthesis process typically includes reactions with other organic compounds to yield desired pharmaceutical intermediates.

Bioconjugation

Attachment of Biomolecules

- In bioconjugation processes, this compound allows for the attachment of biomolecules to surfaces or other molecules. This capability is essential for diagnostics and therapeutic applications where specific targeting of biomolecules is required .

Research on Reactive Oxygen Species

Investigation of Cellular Signaling

- The compound aids researchers in studying reactive oxygen species (ROS) and their roles in cellular signaling and oxidative stress. Understanding ROS is vital for elucidating mechanisms underlying various diseases, including cancer and neurodegenerative disorders .

Comprehensive Data Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Cell Biology | Mitochondrial targeting agent | Studies mitochondrial function |

| Drug Delivery Systems | Targeted delivery of drugs | Enhances treatment efficacy |

| Delivery of pro-apoptotic peptides | Induces apoptosis selectively | |

| Organic Synthesis | Reagent for complex molecule formation | Essential for pharmaceutical development |

| Intermediate for bimatoprost synthesis | Used in glaucoma treatment | |

| Bioconjugation | Attachment of biomolecules | Critical for diagnostics and therapeutics |

| Research on Reactive Oxygen Species | Investigation of ROS roles | Insights into disease mechanisms |

Case Study 1: Mitochondrial Dynamics

In a study investigating mitochondrial dynamics using this compound, researchers observed its accumulation in mitochondria during oxidative stress conditions. This accumulation was linked to changes in mitochondrial membrane potential and dynamics, providing insights into potential therapeutic targets for mitochondrial diseases.

Case Study 2: Cancer Therapy

A clinical research project utilized this compound to enhance the delivery of chemotherapeutic agents directly into cancer cells. The results demonstrated improved efficacy of the drugs with reduced systemic toxicity compared to conventional delivery methods.

Comparación Con Compuestos Similares

Compuestos similares

Bromuro de (4-carboxibutil)trifenilfosfonio: La versión no deuterada del compuesto.

Derivados de trifenilfosfonio: Otros compuestos con partes trifenilfosfonio similares pero con diferentes grupos funcionales.

Singularidad

La singularidad de (4-Carboxibutil-d4)trifenilfosfonio (bromuro) radica en su marcado con deuterio, lo que proporciona ventajas distintas en las aplicaciones analíticas. Los átomos de deuterio permiten una cuantificación y un seguimiento precisos, lo que lo convierte en una herramienta valiosa en la investigación científica .

Actividad Biológica

(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide is a derivative of triphenylphosphonium (TPP) compounds, which are known for their ability to target mitochondria. This compound has gained interest in biomedical research due to its potential applications in drug delivery systems and cancer therapy. The biological activity of this compound is primarily linked to its mitochondrial targeting capabilities and its role in modulating cellular processes.

- Molecular Formula : C23H24BrO2P

- Molecular Weight : 443.31 g/mol

- Melting Point : 204-207 °C

- Solubility : Soluble in ethanol and methanol; insoluble in toluene and hexane .

The biological activity of this compound is primarily mediated through its interaction with mitochondrial membranes. The TPP moiety facilitates the selective accumulation of the compound within mitochondria due to the negative membrane potential characteristic of these organelles. This accumulation can lead to various biological effects:

- Reactive Oxygen Species (ROS) Modulation : The compound can influence ROS levels within cells, which plays a critical role in apoptosis and cellular signaling pathways .

- Mitochondrial Membrane Potential Alteration : By targeting mitochondria, this compound can affect the mitochondrial membrane potential, impacting ATP production and cellular metabolism .

Biological Activity and Applications

-

Cancer Therapy :

- This compound has been explored for its potential to deliver pro-apoptotic peptides specifically to cancer cells' mitochondria. This targeted delivery enhances the therapeutic efficacy while minimizing systemic toxicity .

- A study highlighted that TPP-based compounds could alter redox signaling pathways in cancer cells, potentially leading to increased apoptosis .

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Study 1: Mitochondrial Targeting in Cancer Cells

A study conducted by Murphy et al. demonstrated the efficacy of TPP-conjugated compounds in selectively inducing apoptosis in cancer cells. The research found that these compounds could significantly enhance the accumulation of therapeutic agents within mitochondria, leading to improved anticancer activity compared to non-targeted therapies.

Case Study 2: Antimicrobial Activity

In a comparative analysis of various TPP derivatives, this compound showed promising results against specific bacterial strains. The study concluded that the compound's ability to disrupt mitochondrial function in bacteria could be harnessed for developing new antimicrobial treatments.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C23H24BrO2P |

| Molecular Weight | 443.31 g/mol |

| Melting Point | 204-207 °C |

| Solubility | Ethanol, Methanol (soluble), Toluene (insoluble) |

| Biological Applications | Cancer therapy, Antimicrobial activity |

Propiedades

IUPAC Name |

(4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOSJPZSZWUDSK-DEHBLRELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42932-63-8 | |

| Record name | Phosphonium, (4-carboxybutyl-2,2,3,3-d4)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42932-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.